2'-Deoxycytidine-5'-O-(1-thiotriphosphate)
Overview
Description
Dithiocarbamate palmitoyl alpha-lipoic acid, commonly referred to as 2'-Deoxycytidine-5'-O-(1-thiotriphosphate), is a compound that has garnered significant interest in scientific research due to its diverse range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dithiocarbamate palmitoyl alpha-lipoic acid typically involves the reaction of palmitoyl chloride with alpha-lipoic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting intermediate is then reacted with a dithiocarbamate salt to yield the final product. The reaction conditions include maintaining a temperature range of 0-5°C during the initial reaction and then allowing the mixture to warm to room temperature for the subsequent steps.
Industrial Production Methods: Industrial production of Dithiocarbamate palmitoyl alpha-lipoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Dithioc
Properties
IUPAC Name |
[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O12P3S/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(22-8)4-21-27(20,28)24-26(18,19)23-25(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,28)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYOGVVSAABFCZ-JURLQNGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O12P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64145-29-5 | |
Record name | Deoxycytidine thiotriphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064145295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does Hoogsteen base pairing play in the bypass of N2-guanine adducts by pol ι?
A2: Pol ι is thought to utilize Hoogsteen base pairing, an alternative base pairing mode, to facilitate translesion synthesis past minor groove DNA adducts. [] While this mechanism might be advantageous, studies show its limitations. For example, despite potentially employing Hoogsteen base pairing, pol ι exhibits significantly hampered polymerization activity in the presence of a bulky group at G N2. [] This suggests that the steric hindrance from the bulky adduct might overshadow any benefits offered by Hoogsteen base pairing. Furthermore, comparison with DNA polymerase η (pol η) reveals that while pol η is severely inhibited by N2,N2-diMeG compared to N2-EtG, pol ι activity is not significantly affected. This difference in behavior supports the hypothesis that pol ι utilizes Hoogsteen base pairing during the bypass process. []
Q2: What are the kinetic implications of bulky N2-guanine adducts on the activity of pol ι?
A3: Steady-state kinetic analysis demonstrates a size-dependent decrease in the kcat/Km value for dCTP insertion opposite N2-G adducts. The most significant reduction is observed with the bulkiest adduct, N2-AnthG, which causes a 61-fold decrease. [] Furthermore, the presence of N2-IbG, N2-NaphG, and N2-AnthG leads to a decrease in the pre-steady-state kinetic burst rate compared to unmodified G. [] These findings indicate that larger adducts hinder both the enzyme's substrate binding affinity and its catalytic efficiency.
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